molecular formula C22H19NO4 B11093293 N-{3-[2-(4-methoxyphenyl)-2-oxoethoxy]phenyl}benzamide

N-{3-[2-(4-methoxyphenyl)-2-oxoethoxy]phenyl}benzamide

Cat. No.: B11093293
M. Wt: 361.4 g/mol
InChI Key: YKOAZJQINPUMKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[2-(4-methoxyphenyl)-2-oxoethoxy]phenyl}benzamide is a complex organic compound that belongs to the class of benzamides Benzamides are widely used in various fields, including pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[2-(4-methoxyphenyl)-2-oxoethoxy]phenyl}benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of carboxylic acids and amines in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendly process, and the use of a reusable catalyst.

Industrial Production Methods

In industrial settings, the production of benzamides often involves high-temperature reactions between carboxylic acids and amines. The use of ultrasonic irradiation and solid acid catalysts can enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

N-{3-[2-(4-methoxyphenyl)-2-oxoethoxy]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxy group and benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-{3-[2-(4-methoxyphenyl)-2-oxoethoxy]phenyl}benzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-{3-[2-(4-methoxyphenyl)-2-oxoethoxy]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives such as N-(4-methoxyphenyl)benzamide and N-(4-methoxyphenyl)-3-bromobenzamide . These compounds share structural similarities but may differ in their chemical properties and applications.

Uniqueness

N-{3-[2-(4-methoxyphenyl)-2-oxoethoxy]phenyl}benzamide is unique due to its specific structural features, including the methoxyphenyl group and oxoethoxy linkage

Properties

Molecular Formula

C22H19NO4

Molecular Weight

361.4 g/mol

IUPAC Name

N-[3-[2-(4-methoxyphenyl)-2-oxoethoxy]phenyl]benzamide

InChI

InChI=1S/C22H19NO4/c1-26-19-12-10-16(11-13-19)21(24)15-27-20-9-5-8-18(14-20)23-22(25)17-6-3-2-4-7-17/h2-14H,15H2,1H3,(H,23,25)

InChI Key

YKOAZJQINPUMKK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)COC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.